

Application Note: Selective Staining of Alkaline Nuclear Histones using Fast Green FCF

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Compound of Interest

Compound Name: *Fast Green free acid*

CAS No.: 25738-40-3

Cat. No.: B1672073

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Abstract & Application Scope

This application note details the protocol for the selective visualization and semi-quantification of basic nuclear proteins (histones) using Fast Green FCF at alkaline pH. Unlike routine counterstaining, this method exploits the high isoelectric point (pI) of histones to isolate them from other cellular proteins.^{[1][2]}

Target Audience: Epigenetics researchers, toxicologists, and drug development professionals assessing chromatin compaction or histone content changes (e.g., following HDAC inhibitor treatment).^{[1][2]}

Key Application:

- Quantitative Cytochemistry: Measurement of histone-to-DNA ratios.^{[1][2]}
- Nuclear Integrity Assays: Assessment of chromatin condensation states.^{[1][2]}
- Exclusion Verification: Verifying the removal of DNA in Feulgen-related studies.^{[1][2]}

Scientific Foundation: The Electrostatic Gating Mechanism[1][2]

To achieve scientific integrity, one must understand why this protocol works. The specificity of this method relies entirely on the manipulation of pH relative to the isoelectric points (pI) of intracellular proteins.[1][2]

The pI Differential[1][2]

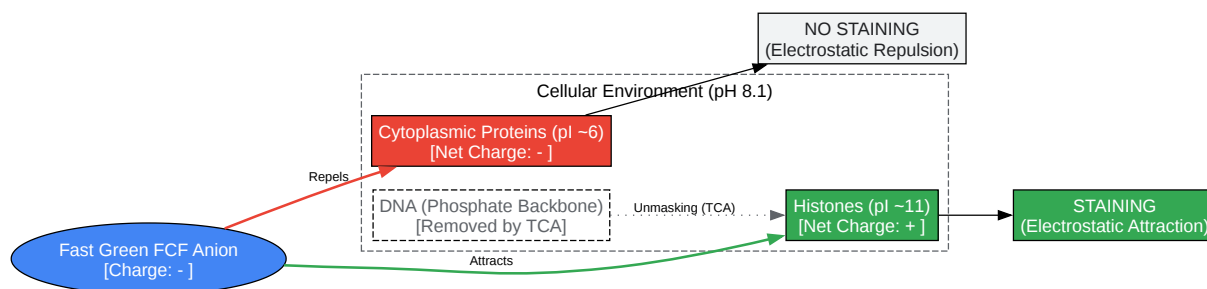
- Histones (Arginine/Lysine-rich): Extremely basic, with a pI between 10.0 and 12.0.[1][2][3]
- Somatic Cellular Proteins: Generally acidic to neutral, with a pI between 4.0 and 7.0.[1][2]
- The DNA Problem: In native chromatin, the phosphate backbone of DNA (negative) tightly binds the basic residues of histones (positive), masking them from the dye.[1][2]

The Solution (Alfert & Geschwind Logic)

- DNA Hydrolysis: Hot Trichloroacetic Acid (TCA) removes DNA, unmasking the basic arginine and lysine residues on the histones.[1][2]
- Alkaline Gating (pH 8.1): By buffering the staining solution to pH 8.1, we create a "charge gate":
 - Histones (pI > 8.1): Retain a net positive charge.[1][2][3]
 - Cytoplasm/Non-histones (pI < 8.1): Acquire a net negative charge.[1][2]
- Anionic Dye Binding: Fast Green FCF is an acid (anionic) dye.[1][2] It is electrostatically repelled by the negative cytoplasm but strongly attracted to the positive histones.[1][2]

Visualizing the Mechanism

The following diagram illustrates the charge states during the critical staining phase.



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Caption: Electrostatic interaction map at pH 8.1. Fast Green (anion) selectively binds cationic histones after DNA removal.^{[1][2]}

Reagents and Preparation

Critical Note on Dye Nomenclature: Ensure you use Fast Green FCF (C.I. 42053).^{[1][2]} Do not confuse with "Fast Green" (Malachite Green) or "Light Green SF," which fades rapidly.^{[1][2]} While the chromophore acts as a "free acid" in binding, the commercial powder is typically a disodium salt.^{[1][2]}

Reagent	Specification	Preparation Notes
Fixative	10% Neutral Buffered Formalin (NBF)	Freshly prepared.[1][2] Alcohols can be used but NBF provides better morphological stability.[1][2]
Hydrolysis Agent	5% Trichloroacetic Acid (TCA)	Caution: Corrosive.[1][2] Prepare 5g TCA in 100mL dH2O.[1][2] Heat to 90°C immediately before use.
Buffer (pH 8.1)	Tris-HCl or Borate Buffer	Must be strictly adjusted to pH 8.0–8.1 using NaOH or HCl.[1][2]
Staining Solution	0.1% Fast Green FCF	Dissolve 0.1g Fast Green FCF in 100mL of the pH 8.1 Buffer.[1][2]
Differentiation	Distilled Water (dH2O)	Do not use acid alcohol; it will strip the specific stain.[1][2]

Experimental Protocol: The Alfert & Geschwind Method[1][2][3]

Phase 1: Sample Preparation & Fixation[1][2]

- Harvest: Prepare cell smears or tissue sections (paraffin embedded, 4-5 μm).
- Fixation: Fix in 10% NBF for 30–60 minutes (cells) or 24 hours (tissue).
 - Why: Cross-links proteins to prevent extraction during the hot TCA step.[1][2]
- Wash: Rinse thoroughly in running tap water (5 mins) followed by dH2O.
- Dewax (if paraffin): Xylene (2x 5 min) -> Graded Alcohols -> Water.[1][2]

Phase 2: DNA Extraction (The Critical Step)[1][2]

- Hydrolysis: Immerse slides in 5% TCA at 90°C for 15 minutes.
 - Control: Run a parallel slide without TCA treatment.[\[1\]\[2\]](#) This slide should show minimal nuclear staining (as DNA blocks the histones).[\[1\]\[2\]\[4\]](#)
- Stop Reaction: Transfer immediately to 70% Ethanol (cold) for 2 minutes, then rinse in dH₂O (3 changes).
 - Note: Ensure all acid is removed to prevent pH fluctuation in the staining step.[\[1\]\[2\]](#)

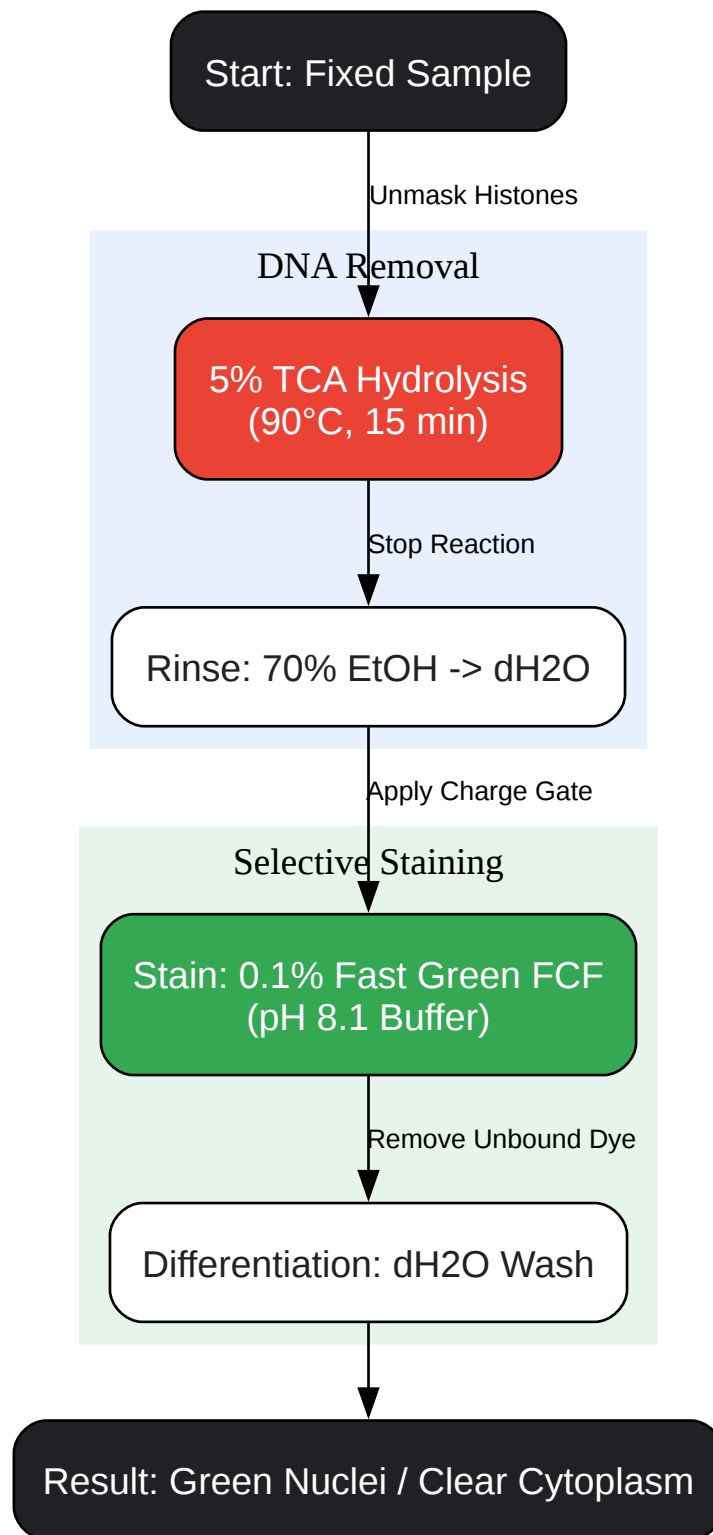
Phase 3: Selective Staining[\[1\]\[2\]](#)

- Equilibration: Rinse slides briefly in the pH 8.1 Buffer (without dye).
- Stain: Incubate in 0.1% Fast Green FCF (pH 8.1) for 5–10 minutes at room temperature.
- Differentiation: Wash in distilled water (2 changes, 2 minutes each).
 - Observation: The water removes unbound dye.[\[1\]\[2\]](#) The nuclei should appear green; cytoplasm should be clear.[\[1\]\[2\]](#)

Phase 4: Dehydration & Mounting[\[1\]\[2\]](#)

- Dehydrate: 95% Ethanol -> 100% Ethanol (rapid dips).
 - Caution: Fast Green is soluble in water but less so in alcohol.[\[1\]\[2\]\[5\]](#) Prolonged water exposure fades the stain; prolonged alcohol is generally safe but proceed quickly.[\[1\]\[2\]](#)
- Clear: Xylene or substitute (2x 3 min).
- Mount: Resinous mounting medium (e.g., DPX).[\[1\]\[2\]\[4\]](#)

Workflow Visualization



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Caption: Step-by-step workflow for the Alfert & Geschwind histone staining protocol.

Troubleshooting & Validation

Observation	Probable Cause	Corrective Action
Weak/No Nuclear Staining	Incomplete DNA removal.[1][2]	Increase TCA time or check temperature (must be 90°C). DNA phosphate blocks dye binding.[1][2][3][4]
Cytoplasmic Background	pH of stain too low (< 8.0).[1][2]	Re-adjust buffer to pH 8.[1][2]1. If pH drops, cytoplasmic proteins become cationic and bind the dye.[1][2]
Fading	Prolonged washing in water.[1][2]	Minimize water rinses after staining.[1][2] Dehydrate rapidly.
Patchy Staining	Uneven fixation.[1][2]	Ensure tissue is fully fixed in NBF before processing.[1][2]

Self-Validation Check:

- Positive Control: Tissue with high cell density (e.g., Thymus, Lymph Node).[1][2] Nuclei should be distinct turquoise-green.
- Negative Control: A slide without TCA hydrolysis.[1][2] Nuclei should be unstained or very faint (DNA masking effect).[1][2]

References

- Alfert, M., & Geschwind, I. I. (1953). A selective staining method for the basic proteins of cell nuclei.[1][2][6] Proceedings of the National Academy of Sciences of the United States of America, 39(10), 991–999.[1][2][6]
- Berlowitz, L., Pallotta, D., & Pawlowski, P. (1970). Isolated histone fractions and the alkaline fast green reaction.[1][2][7] Journal of Histochemistry & Cytochemistry, 18(5), 334–339.[1][2][1][2]

- Biological Stain Commission. Fast Green FCF (C.I. 42053).[1][2] StainsFile.
- Hua, W., et al. (2016). Fast Green FCF as a quantitative stain for histones.[1][2] Cold Spring Harbor Protocols.

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Sources

- 1. ファストグリーンFCF certified by the BSC | Sigma-Aldrich [sigmaaldrich.com]
- 2. Fast Green FCF - Wikipedia [en.wikipedia.org]
- 3. Fast Green (FCF) Staining for Histones [vlab.andcollege.du.ac.in]
- 4. Fast Green (FCF) Staining for Total Proteins [vlab.andcollege.du.ac.in]
- 5. biognost.com [biognost.com]
- 6. A Selective Staining Method for the Basic Proteins of Cell Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolated histone fractions and the alkaline fast green reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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